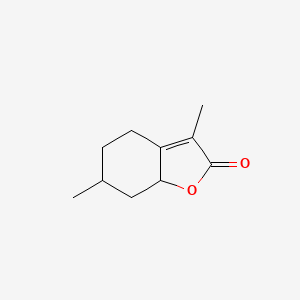

Isomintlactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isomintlactone is a naturally occurring compound found in peppermint oilThis compound is known for its interesting odoriferous properties and is one of the key components contributing to the aroma of peppermint oil .

Méthodes De Préparation

Isomintlactone can be synthesized through several methods. One common synthetic route involves the reaction of (3R)-3-methylcyclohexanone with tributylamine and titanium tetrachloride in dichloromethane at -78°C, followed by the addition of pyruvic aldehyde dimethyl acetal in dichloromethane at 20°C for 14 hours . Another method involves the synthesis from methylglyoxal 1,1-dimethyl acetal and (+)-3-methylcyclohexanone . Industrial production methods typically involve the extraction and purification of this compound from peppermint oil, where it is present in trace amounts .

Analyse Des Réactions Chimiques

Isomintlactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium hydroxide, hydrochloric acid, and ether . For example, the isolated this compound can be refluxed with ethanolic potassium hydroxide, followed by dilution with water and extraction with ether . Major products formed from these reactions include hydroxylactones and other derivatives with modified functional groups .

Applications De Recherche Scientifique

Synthesis of Isomintlactone

The synthesis of this compound has been achieved through various methods, with notable advancements in total synthesis techniques. A prominent study utilized samarium(II) iodide-induced intramolecular radical cyclization to synthesize both (+)-mintlactone and (–)-isomintlactone effectively. This method allowed for the construction of two rings and a stereocenter in a single step, showcasing the efficiency of modern synthetic strategies in producing complex natural products .

Biological Activities

This compound exhibits several biological activities that underline its potential applications:

Potential Applications

The unique properties of this compound open avenues for various applications:

- Pharmaceuticals : Given its biological activities, this compound could be explored as a lead compound in drug development, particularly for antimicrobial and neuroprotective therapies. Its ability to inhibit specific pathways may be harnessed for therapeutic interventions in diseases like Alzheimer's or infections caused by resistant bacteria.

- Agricultural Uses : The antimicrobial properties of this compound may find applications in agriculture as a natural pesticide or fungicide. Its efficacy against plant pathogens could help develop eco-friendly agricultural practices that reduce reliance on synthetic chemicals .

Case Studies and Research Findings

- Synthesis via Radical Cyclization : A study demonstrated the successful synthesis of this compound using samarium(II) iodide, highlighting the compound's structural complexity and potential for further functionalization .

- Microbial Transformation : Investigations into microbial transformations have shown that this compound can be produced through biotechnological methods, enhancing its appeal for sustainable production processes in pharmaceuticals .

- Biological Activity Assessment : Various studies have assessed the biological activities of related lactones, providing insights into the potential health benefits of this compound. These findings support further research into its mechanisms of action and therapeutic applications .

Mécanisme D'action

The mechanism of action of isomintlactone involves its interaction with specific molecular targets and pathways. It is known to interact with olfactory receptors, contributing to its odoriferous properties . Additionally, its biological activity, such as antifungal properties, is believed to be mediated through its interaction with cellular membranes and enzymes involved in fungal growth .

Comparaison Avec Des Composés Similaires

Isomintlactone is similar to other compounds in the benzofuran class, such as mintlactone and wine lactone . These compounds share similar structural features and odoriferous properties. this compound is unique in its specific aroma profile and its presence in peppermint oil . Other similar compounds include menthofurolactone diastereomers, which also contribute to the aroma of peppermint oil .

Propriétés

Numéro CAS |

13341-72-5 |

|---|---|

Formule moléculaire |

C10H14O2 |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |

Clé InChI |

VUVQBYIJRDUVHT-RCOVLWMOSA-N |

SMILES |

CC1CCC2=C(C(=O)OC2C1)C |

SMILES isomérique |

C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C |

SMILES canonique |

CC1CCC2=C(C(=O)OC2C1)C |

Densité |

1.058-1.063 |

melting_point |

77-79°C |

Key on ui other cas no. |

13341-72-5 75684-66-1 |

Description physique |

Liquid; herbaceous minty aroma |

Pictogrammes |

Irritant |

Solubilité |

Slightly soluble in water; soluble in oil soluble (in ethanol) |

Synonymes |

isomintlactone mintlactone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.